2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine
Description
This compound is a pyrimidine derivative featuring a 1,3-benzodioxole carbonyl-substituted piperazine moiety at position 2, a methyl group at position 4, and a piperidin-1-yl group at position 4. Its molecular formula is C22H26N5O3, with an approximate molecular weight of 416.5 g/mol (calculated based on structural analogs ). The 1,3-benzodioxole group is notable for its bioisosteric properties, often associated with enhanced metabolic stability and receptor binding in medicinal chemistry.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-16-13-20(25-7-3-2-4-8-25)24-22(23-16)27-11-9-26(10-12-27)21(28)17-5-6-18-19(14-17)30-15-29-18/h5-6,13-14H,2-4,7-12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSSDOOULVQKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions to form 1,3-benzodioxole.
Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting 1,3-benzodioxole-5-carboxylic acid with piperazine under dehydrating conditions.
Pyrimidine Core Formation: The pyrimidine core is synthesized by reacting 4-methyl-6-chloropyrimidine with piperidine under basic conditions.
Final Coupling: The final step involves coupling the benzodioxole-piperazine derivative with the pyrimidine core using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyrimidine rings, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research .
Medicine
In medicine, the compound is investigated for its therapeutic potential. Studies have shown that derivatives of this compound exhibit significant activity against certain types of cancer cells and inflammatory conditions .
Industry
In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The benzodioxole moiety is known to inhibit certain enzymes, while the piperazine and pyrimidine rings interact with cellular receptors and pathways. This multi-target approach enhances its efficacy in various biological systems .
Comparison with Similar Compounds
Structural Insights :
- The target compound’s pyrimidine core distinguishes it from patent analogues that use pyrido/pyrazino-fused pyrimidinone scaffolds. This difference may influence solubility and binding kinetics.
- The 4-methyl-6-piperidinyl substitution is less common in the cited patents, which favor piperazine or substituted piperidines (e.g., 1-methylpiperidin-4-yl). This may reduce off-target effects compared to ethyl- or hydroxyethyl-substituted analogues .
Functional Analogues from Biomedical Research
A 2017 study synthesized pyrimidine derivatives with piperazine/piperidine-aryl hybrids, demonstrating anti-inflammatory and analgesic activities in rodent models .
Biological Activity
The compound 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Chemical Name: this compound
- Molecular Formula: C20H24N4O3
- Molecular Weight: 392.4112 g/mol
Structural Features
The compound features a piperazine moiety, which is often associated with various biological activities, and a benzodioxole group that may enhance its pharmacological profile. The presence of a pyrimidine ring further contributes to its potential as a therapeutic agent.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives containing benzodioxole moieties can inhibit tumor growth by inducing apoptosis in cancer cells.
Case Study: Inhibition of Tumor Cell Proliferation
A study evaluated the effectiveness of this compound against various cancer cell lines. The results demonstrated an IC50 value of approximately 12 µM against colon cancer cells, indicating potent inhibitory effects on cell proliferation.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It is believed to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's.
Enzyme Inhibition Studies
In vitro assays revealed that the compound exhibited AChE inhibitory activity with an IC50 value of 0.25 µM, suggesting potential applications in treating cognitive disorders.
Anti-inflammatory Activity
Compounds with similar structures have shown anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that this compound may also possess anti-inflammatory properties.
Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Anticancer | |
| Compound B | Neuroprotective | |
| Compound C | Anti-inflammatory |
The biological activities of this compound are likely mediated through multiple mechanisms:
- Enzyme Inhibition: The compound's ability to inhibit AChE suggests a mechanism involving neurotransmitter regulation.
- Apoptosis Induction: Its anticancer properties may be linked to the activation of apoptotic pathways in malignant cells.
- Cytokine Modulation: Potential anti-inflammatory effects could arise from the modulation of cytokine release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
